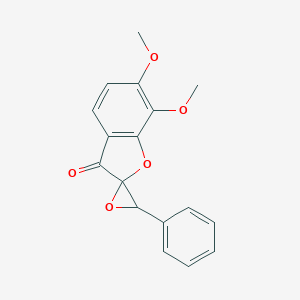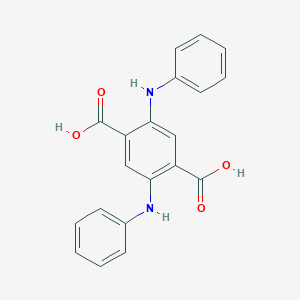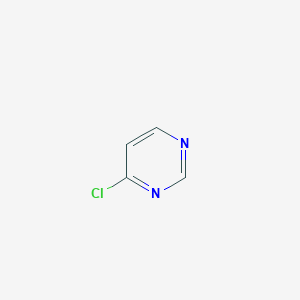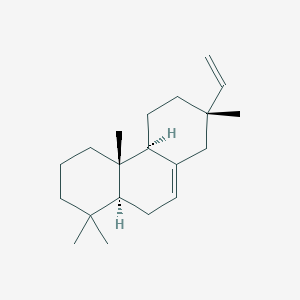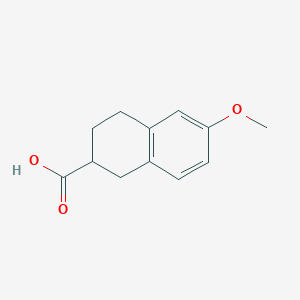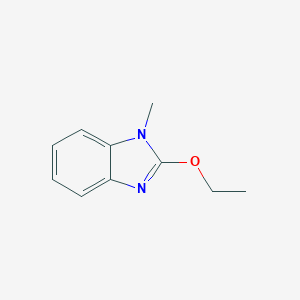
2-Ethoxy-1-methylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-1-methylbenzimidazole is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which consists of a benzene ring fused to an imidazole ring. The ethoxy and methyl groups are substituted at the second and first positions of the benzimidazole ring, respectively. Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1-methylbenzimidazole typically involves the condensation of o-phenylenediamine with ethyl formate or ethyl orthoformate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions usually involve heating the reactants under reflux for several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-1-methylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent, low to moderate temperatures.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide, elevated temperatures.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, such as 2-ethoxy-1-methylbenzimidazoline.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the ethoxy group.
Scientific Research Applications
2-Ethoxy-1-methylbenzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized as a corrosion inhibitor for metals and alloys in aggressive environments.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-methylbenzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. In cancer cells, it may interfere with DNA replication and repair mechanisms, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-Methylbenzimidazole: Lacks the ethoxy group, leading to different chemical properties and reactivity.
2-Ethylbenzimidazole: Similar structure but with an ethyl group instead of an ethoxy group, affecting its solubility and reactivity.
1-Methylbenzimidazole: Lacks the ethoxy group, resulting in different biological activities and applications.
Uniqueness: 2-Ethoxy-1-methylbenzimidazole is unique due to the presence of both ethoxy and methyl groups, which confer specific chemical and biological properties. The ethoxy group enhances its solubility in organic solvents, while the methyl group influences its reactivity and interaction with biological targets. This combination of substituents makes it a versatile compound with a wide range of applications in various fields.
Properties
IUPAC Name |
2-ethoxy-1-methylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-3-13-10-11-8-6-4-5-7-9(8)12(10)2/h4-7H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXCYZVANMYVSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-Propanediol, 2-[2-(phenylmethoxy)ethyl]-, 1,3-diacetate](/img/structure/B154798.png)
![Dispiro[5.2.5.2]hexadecan-1-one](/img/structure/B154799.png)
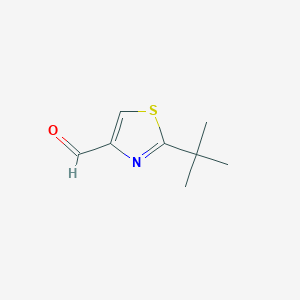
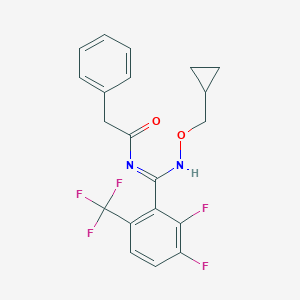

![ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B154806.png)

